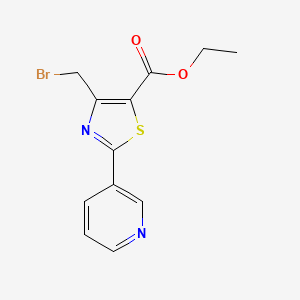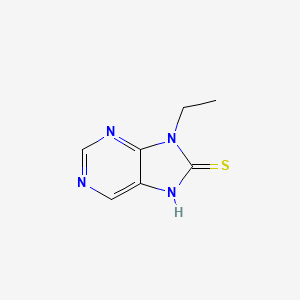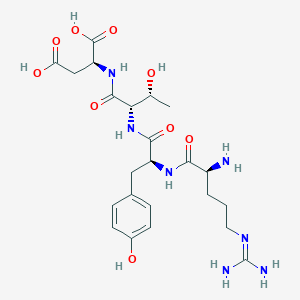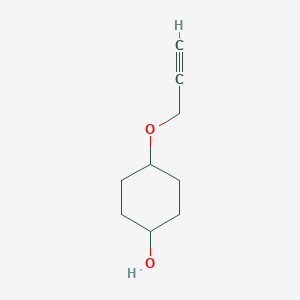![molecular formula C9H11ClN2O3S B12640846 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate CAS No. 1007585-97-8](/img/structure/B12640846.png)
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a thiazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-[(methylamino)carbonyl]thiazole with isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Scientific Research Applications
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]-2,5-dimethoxybenzene
Uniqueness
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate stands out due to its thiazole ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1007585-97-8 |
|---|---|
Molecular Formula |
C9H11ClN2O3S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-(methylcarbamoyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3S/c1-4(2)15-8(14)6-5(7(13)11-3)12-9(10)16-6/h4H,1-3H3,(H,11,13) |
InChI Key |
ZRPXWMDCBPDREF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C(S1)Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)

![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)






![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
